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Compound of Interest

Compound Name:
3-Chloro-2-

(trifluoromethyl)isonicotinic acid

Cat. No.: B1403159 Get Quote

In the landscape of pharmaceutical and agrochemical research, the pyridine scaffold remains a

cornerstone of molecular design. When functionalized with a trifluoromethyl (CF3) group, its

utility is significantly amplified. The CF3 moiety is a powerful modulator of a molecule's

physicochemical properties, often enhancing metabolic stability, increasing lipophilicity, and

improving binding affinity to biological targets.[1][2] 3-Chloro-2-(trifluoromethyl)isonicotinic
acid (CAS 749875-02-3) emerges as a highly valuable and versatile building block within this

chemical space. Its unique arrangement of a carboxylic acid, a chloro group, and a

trifluoromethyl group on the isonicotinic acid core provides a rich platform for synthetic

elaboration, enabling chemists to explore novel chemical entities for drug discovery and crop

protection.

This guide offers a detailed exploration of 3-Chloro-2-(trifluoromethyl)isonicotinic acid,

focusing on its synthesis, physicochemical properties, and the strategic rationale behind its

application in research and development. Designed for chemists and drug development

professionals, this document provides both theoretical insights and practical methodologies.

Physicochemical and Structural Data
A precise understanding of a compound's physical and chemical properties is fundamental for

its application in synthesis. The key data for 3-Chloro-2-(trifluoromethyl)isonicotinic acid
are summarized below.
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Property Value Reference

CAS Number 749875-02-3 [3][4][5][6]

Molecular Formula C₇H₃ClF₃NO₂ [3][6]

Molecular Weight 225.55 g/mol [3][6]

Boiling Point 353.3 ± 42.0 °C (Predicted) [3]

Density 1.603 ± 0.06 g/cm³ (Predicted) [3]

pKa 1.39 ± 0.28 (Predicted) [3]

Canonical SMILES
C1=CN=C(C(=C1C(=O)O)Cl)C

(F)(F)F
[3]

Storage

Store in a cool, dry, well-

ventilated area. Inert

atmosphere, 2-8°C is

recommended.

[3][5]

Synthetic Pathways and Methodologies
The synthesis of highly substituted pyridine rings is a significant challenge in organic chemistry.

While a definitive, published discovery synthesis for this specific molecule is not readily

available, a logical and robust synthetic strategy can be constructed based on established

methods for preparing related trifluoromethyl- and chloro-substituted pyridines.[7][8] The

proposed pathway involves the construction of a functionalized pyridine ring followed by key

transformations.

A plausible retrosynthetic analysis suggests that the target molecule can be derived from a key

intermediate, 3-chloro-4-iodo-2-(trifluoromethyl)pyridine, via a carboxylation reaction. This

intermediate, in turn, can be synthesized from a suitable pyridine precursor.
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Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Protocol
This protocol outlines a multi-step synthesis based on common and reliable transformations in

pyridine chemistry.

Step 1: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

The initial step involves the chlorination of a readily available picoline. The trichloromethyl

group is then fluorinated to yield the trifluoromethyl group. This method is a well-established

industrial route for producing key trifluoromethylpyridine intermediates.[7][8]

Chlorination: 3-picoline is subjected to high-temperature vapor-phase chlorination to produce

2-chloro-5-(trichloromethyl)pyridine. This radical reaction functionalizes both the ring and the

methyl group.
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Fluorination: The resulting 2-chloro-5-(trichloromethyl)pyridine is then treated with a

fluorinating agent, such as hydrogen fluoride (HF) or antimony trifluoride (SbF₃), to convert

the -CCl₃ group into the desired -CF₃ group, yielding 2-chloro-5-(trifluoromethyl)pyridine.[7]

Step 2: Selective Carboxylation of the Pyridine Ring

With the key trifluoromethylpyridine intermediate in hand, the next crucial transformation is the

introduction of the carboxylic acid group at the 4-position. A modern and efficient method for

this is palladium-catalyzed carbonylation.

Preparation of the Halogenated Precursor: The intermediate from Step 1, 2-chloro-5-

(trifluoromethyl)pyridine, would need to be halogenated at the 4-position, typically via an

electrophilic aromatic substitution, to install a bromine or iodine atom, which is more suitable

for cross-coupling reactions.

Palladium-Catalyzed Carbonylation: The resulting 4-halo-2-chloro-5-(trifluoromethyl)pyridine

is subjected to carbonylation.

Reaction Conditions: A mixture of the halo-pyridine, a palladium catalyst (e.g.,

PdCl₂(dppp)), a base (e.g., sodium bicarbonate), and a suitable solvent (e.g., THF/water)

is stirred under a high pressure of carbon monoxide (CO) at an elevated temperature

(e.g., 120°C).[9]

Mechanism: The palladium catalyst undergoes oxidative addition into the carbon-halogen

bond. Subsequent coordination of CO, followed by nucleophilic attack and reductive

elimination, generates the carboxylic acid (after workup). This method is highly effective

for converting aryl halides into carboxylic acids.

Workup and Isolation: After the reaction, the solvent is removed, and the mixture is acidified

(e.g., with HCl) to protonate the carboxylate salt, causing the final product, 3-Chloro-2-
(trifluoromethyl)isonicotinic acid, to precipitate. The solid is then filtered, washed, and

dried.
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Caption: Proposed workflow for the synthesis of the title compound.

Discovery Context and Strategic Importance
While the specific discovery of 3-Chloro-2-(trifluoromethyl)isonicotinic acid as a singular

event is not documented in academic literature, its creation is a logical consequence of

systematic research into trifluoromethylpyridines as valuable motifs in applied chemistry.[7] The

"discovery" is therefore contextual, rooted in the broader recognition of the power of fluorine

chemistry.

The Role of the Trifluoromethyl Group
The introduction of a CF₃ group is a cornerstone of modern medicinal chemistry for several

reasons:[1][2]

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group

resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an

improved pharmacokinetic profile and a longer in-vivo half-life for drug candidates.

Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can

enhance its ability to cross cell membranes and improve oral bioavailability.

Electronic Effects: As a strong electron-withdrawing group, the CF₃ group lowers the pKa of

nearby acidic or basic centers, influencing ionization states at physiological pH and altering

binding interactions with target proteins.

Synthetic Utility and Application
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3-Chloro-2-(trifluoromethyl)isonicotinic acid is a trifunctional building block, offering three

distinct points for chemical modification:

The Carboxylic Acid: This group is readily converted into a wide array of functional groups,

including esters, amides, and ketones, making it an ideal handle for coupling with other

molecules.

The Chloro Group: The chlorine atom can be displaced via nucleophilic aromatic substitution

(SₙAr) or serve as a coupling partner in palladium-catalyzed reactions (e.g., Suzuki,

Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or nitrogen-based

substituents.

The Pyridine Ring: The nitrogen atom can be N-oxidized or alkylated, further modulating the

electronic properties and solubility of the molecule.

This trifecta of reactive sites makes the compound a powerful platform for generating libraries

of complex molecules for high-throughput screening in drug and agrochemical discovery

programs. Its structure is integral to the development of novel inhibitors, receptor

agonists/antagonists, and other biologically active agents.[10][11]

Conclusion
3-Chloro-2-(trifluoromethyl)isonicotinic acid stands as a testament to the strategic

importance of fluorination in chemical design. While not a final product in itself, it is an

archetypal example of a high-value intermediate, purpose-built for the efficient synthesis of

complex, biologically active molecules. Its synthesis, achievable through logical and

established chemical transformations, provides access to a scaffold with immense potential.

For researchers in medicinal and materials science, understanding the synthesis and strategic

application of such building blocks is essential for driving innovation and discovering the next

generation of advanced chemical entities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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